2-氨基-2-环己基丙酸

描述

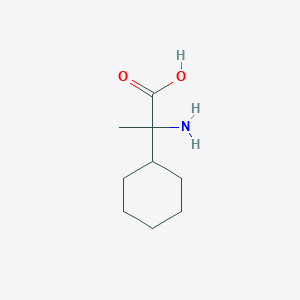

2-Amino-2-cyclohexylpropanoic acid, also known as ACBC, is a cyclic amino acid . It has a molecular formula of C9H17NO2, an average mass of 171.237 Da, and a monoisotopic mass of 171.125931 Da .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-cyclohexylpropanoic acid consists of a cyclohexane ring attached to a propanoic acid group with an amino group at the second carbon .Chemical Reactions Analysis

Amino acids, including 2-Amino-2-cyclohexylpropanoic acid, can participate in a variety of chemical reactions. They can act as both an acid and a base due to the presence of the amino and carboxyl functional groups .Physical And Chemical Properties Analysis

2-Amino-2-cyclohexylpropanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 297.8±23.0 °C at 760 mmHg, and a flash point of 133.9±22.6 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用

Pharmaceutical Development

Unnatural amino acids like 2-Amino-2-cyclohexylpropanoic acid can be used as building blocks in the manufacture of a wide range of pharmaceuticals, where they may exhibit biological activity as free acids or when incorporated into linear or cyclic peptides with biological activity .

Protein Engineering

These amino acids can be incorporated into proteins to study structure–activity relationships, which is crucial for understanding protein function and for designing proteins with new functions .

Biotechnological Applications

The unique properties of unnatural amino acids allow them to be used in various biotechnological applications, including the development of new materials with specific properties .

Medical Imaging

Peptide-based imaging often utilizes unnatural amino acids to improve the stability and binding affinity of imaging agents, which can be used in diagnostic procedures .

Antimicrobial Agents

Research has shown that peptides containing unnatural amino acids can have potent antimicrobial activities, making them candidates for developing new antibiotics .

Antibody-Drug Conjugates

Unnatural amino acids can be used to create antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells while minimizing the impact on healthy cells .

未来方向

作用机制

Target of Action

The primary target of 2-Amino-2-cyclohexylpropanoic acid is the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This protein plays a crucial role in controlling the influx of calcium ions into a cell, which is vital for several cellular functions.

Mode of Action

2-Amino-2-cyclohexylpropanoic acid acts as an inhibitor of the CACNA2D1 . It binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This interaction results in the inhibition of fibrin degradation, also known as fibrinolysis .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It impacts the MAPK signaling pathway , Cardiac muscle contraction , Adrenergic signaling in cardiomyocytes , Oxytocin signaling pathway , and pathways related to various cardiomyopathies . The systematic variation of δ 2 H AA values with the catabolic pathways activated for substrate degradation suggests that the isotopic compositions of important cellular metabolites, including pyruvate and NADPH, are influenced during growth on each substrate .

Pharmacokinetics

It is known that the compound is distributed widely through intravascular and extravascular compartments .

Result of Action

The molecular and cellular effects of 2-Amino-2-cyclohexylpropanoic acid’s action primarily involve the inhibition of fibrinolysis, leading to induced clotting . This can have significant implications in conditions where control of bleeding is necessary.

属性

IUPAC Name |

2-amino-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOVXILWFIANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-cyclohexylpropanoic acid | |

CAS RN |

6635-13-8 | |

| Record name | 6635-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

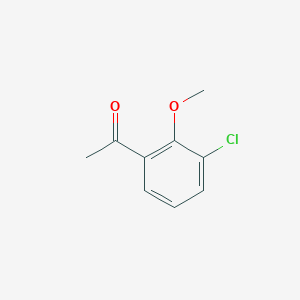

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

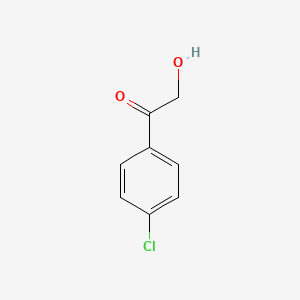

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)

![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)